Indium acetate can be sourced from commercial suppliers, often as a powder or in solution form. It is classified under organometallic compounds due to the presence of both organic acetate groups and a metallic indium center. The compound is typically produced through the reaction of indium oxide or indium metal with acetic acid.
Indium acetate can be synthesized through several methods, including:
The synthesis process often requires careful control of temperature and stoichiometry to ensure complete reaction and minimize by-products. Characterization techniques such as X-ray diffraction and infrared spectroscopy are commonly employed to confirm the identity and purity of the synthesized compound.
Indium acetate features a coordination complex where each indium ion is coordinated by three acetate groups. The molecular structure can be represented as follows:
Indium acetate participates in various chemical reactions, including:
Reactions involving indium acetate are often conducted under controlled atmospheres (e.g., inert gases) to prevent oxidation or hydrolysis that could affect yield and purity.
The mechanism of action for indium acetate in various applications primarily revolves around its ability to serve as a precursor for indium oxide formation. When heated or subjected to specific chemical environments, it decomposes to yield indium oxide, which has semiconductor properties.
Indium acetate has several applications across different scientific fields:
Indium acetate's versatility makes it a valuable compound in modern materials science and engineering applications, contributing significantly to advancements in technology.
Hydrometallurgical processing is pivotal for recovering indium from secondary resources, such as end-of-life electronics and zinc processing residues, for subsequent conversion to indium acetate. Selective leaching using inorganic acids mobilizes indium from waste LCD panels, with nitric acid (6 N) achieving quantitative recovery of In, Ga, and Mo from CIGS photovoltaic panels at ambient temperature and high solid/liquid ratios (50–70%) [4]. Sulfuric acid (1–2 M) at 80–90°C also efficiently leaches indium from LCD scrap, though it requires longer processing times than nitric acid [1] [8].
A critical enrichment step involves resin adsorption using macroporous polystyrene-divinylbenzene resins (e.g., Lewatit® TP 260). These functionalized resins selectively adsorb In(III) from acidic leachates, with optimal performance at pH 2.0–3.0 and 25°C, achieving >95% indium recovery [1]. Following adsorption, elution with mild acids yields concentrated In(III) solutions, which are precipitated as hydroxides or carbonates. Precursor conversion then occurs via reaction with acetic acid:$$\ce{In(OH)3 + 3CH3COOH -> In(CH3COO)3 + 3H2O}$$This yields technical-grade indium acetate, which is further purified through recrystallization [7].
Table 1: Leaching Efficiency of Indium from Different Feedstocks
Feedstock | Lixiviant | Conditions | In Recovery (%) |
---|---|---|---|
LCD Panels | H₂SO₄ (2 M) | 80°C, 10 min | ~100% |
CIGS PV Panels | HNO₃ (6 N) | 25°C, S/L=70%, 1 h | >99% |
Zinc Residues | H₂SO₄ (190 g/L) | 90°C, 3 h | >98% |
The reactivity of indium-acetic acid systems at subambient temperatures governs the morphology and purity of indium acetate. Cryogenic crystallization (−10°C to 5°C) from aqueous acetic acid solutions promotes the formation of defined polymeric structures. Indium(III) adopts octahedral coordination, bridging via acetate ligands in μ₂-η¹:η¹ or μ₂-η²:η² modes, forming {In₃O(OAc)₆}⁺ clusters or chain-like polymers [9]. These structures are stabilized by hydrogen bonding with water or acetic acid molecules.
In situ spectroscopic studies (FTIR, NMR) reveal distinct reaction pathways below 10°C:
This cryogenic approach suppresses side reactions (e.g., oxo-bridge formation) and yields acetate with tap densities <1 g/cm³, ideal for nanomaterial precursors [7].
Indium acetate acts as a versatile precursor for polynuclear complexes through ligand exchange reactions. Trinuclear indium clusters (e.g., [In₃O(OAc)₆L₃]⁺, where L = H₂O, pyridine) form when In(CH₃COO)₃ reacts with donor ligands. The acetate ligands bridge metal centers while terminal sites undergo exchange, enabling precise tuning of solubility and reactivity [9].
In nanomaterial synthesis, surface ligand exchange on InP quantum dots (QDs) replaces native carboxylate groups with alkylamines or phosphines. This occurs via nucleophilic displacement:$$\ce{In(OOCCH3){surface} + RNH2 -> In-NHR{surface} + CH3COOH}$$Such exchanges enhance photoluminescence quantum yields (>80%) by passivating surface defects [6].
Heterometallic complexes like InGa(CH₃COO)₅ are synthesized through cocrystallization of indium and gallium acetates in nonaqueous media. Acetate ligands facilitate kinetic control over metal integration, critical for CIGS (CuGa₁₋ₓInₓSe₂) thin-film precursors [4].
Table 3: Ligand-Exchanged Complexes Derived from Indium Acetate
Complex | Ligands Introduced | Application |
---|---|---|
[In₃O(OAc)₆(AT)₃]⁺ | Aniline Trimer (AT) | Electroactive hybrids |
InP/ZnS QDs | Oleylamine | Quantum dot displays |
CuInGa(OOCCH₃)₇ | Acetate/Thiolates | CIGS photovoltaic precursors |
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